3,5-Dimethyl-3'-iodobenzophenone

Overview

Description

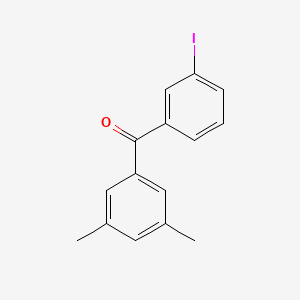

3,5-Dimethyl-3’-iodobenzophenone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of two benzene rings connected by a carbonyl group, with methyl groups at the 3 and 5 positions on one ring and an iodine atom at the 3’ position on the other ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-iodobenzophenone typically involves the iodination of 3,5-dimethylbenzophenone. One common method is the Sandmeyer reaction, where 3,5-dimethylbenzophenone is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 3’ position .

Industrial Production Methods

For industrial production, the process may involve the use of halogenated hydrocarbon catalysts such as methyl iodide or n-bromobutane. These catalysts are premixed with 3,5,5-trimethyl-2-cyclohexene-1-ketone and then fed into a tubular reactor under conditions of 400 to 600°C and 1 to 5 atm pressure. This method can reduce the consumption of catalysts and increase conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or sodium methoxide.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium azide or sodium methoxide in an aprotic solvent like dimethylformamide (DMF).

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Substitution: Formation of azido or methoxy derivatives.

Oxidation: Formation of 3,5-dimethyl-3’-iodobenzoic acid.

Reduction: Formation of 3,5-dimethyl-3’-iodobenzhydrol.

Scientific Research Applications

3,5-Dimethyl-3’-iodobenzophenone is used in various scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3’-iodobenzophenone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylbenzophenone: Lacks the iodine atom, making it less reactive in halogen bonding.

3-Iodo-4,5-dimethylbenzophenone: Similar structure but with different substitution pattern, affecting its reactivity and applications.

3,5-Dimethyl-4’-iodobenzophenone: Iodine atom at a different position, leading to different chemical properties.

Uniqueness

3,5-Dimethyl-3’-iodobenzophenone is unique due to the specific positioning of the iodine atom and methyl groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific halogen bonding interactions and steric effects .

Biological Activity

Overview

3,5-Dimethyl-3'-iodobenzophenone (CAS No. 951884-35-8) is an organic compound characterized by its unique structure, which includes a benzophenone core substituted with methyl and iodine groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Formula : C15H13IO

- Molecular Weight : 304.17 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. For instance, it has been shown to modulate the expression of inflammatory markers in cellular models, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic application in conditions characterized by chronic inflammation.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and apoptosis.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 80 | 85 |

| 50 | 50 | 60 |

| 100 | 10 | 15 |

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to control groups. This suggests that the compound may effectively reduce inflammatory responses.

| Treatment Group | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 200 |

| LPS Only | 300 |

| LPS + Compound (50 µg) | 150 |

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUCABXRIMAAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.